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Compound of Interest

Compound Name: Glycyl-L-valyl-L-leucyl-L-cysteine

CAS No.: 845510-05-6

Cat. No.: B14182487

Get Quote

Executive Summary
The GVLC peptide (Glycine-Valine-Leucine-Cysteine) is a tetrapeptide motif often investigated

in the context of antioxidant activity, metal chelation, and protease inhibition due to its C-

terminal cysteine residue.[1] Its physicochemical behavior is governed by the hydrophobicity of

the central Val-Leu core and the redox-active, ionizable nature of the C-terminal Cysteine.

This guide provides a rigorous derivation of the molecular weight (MW) and isoelectric point (pI)

of GVLC, supported by experimental protocols for verification. These parameters are critical for

researchers developing peptide-based therapeutics, as they dictate solubility, stability, and

purification strategies.[1]

Part 1: Molecular Weight Analysis[1]
Precise molecular weight determination is the first step in peptide characterization, essential for

validating synthesis and interpreting Mass Spectrometry (MS) data.
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The peptide bond formation involves the condensation of amino acids with the loss of water (

) for each bond.

Sequence: Gly - Val - Leu - Cys[1]

Formula:

Breakdown by Residue:

Residue Formula (Residue) Contribution to MW

| Glycine (G) |

| N-terminal cap (add H) | | Valine (V) |

| Hydrophobic core | | Leucine (L) |

| Hydrophobic core | | Cysteine (C) |

| C-terminal cap (add OH) | | Total |

| Intact Peptide |[1]

Quantitative Mass Calculation
Researchers must distinguish between Monoisotopic Mass (used in high-resolution MS) and

Average Mass (used in gravimetric preparation).[1]

Mass Type Calculation Basis Value Application

Monoisotopic

Based on primary

isotopes (

)

390.1938 Da
Mass Spectrometry

(HRMS)

Average
Based on natural

isotopic abundance
390.50 g/mol

Molarity calculations,

Dosing
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Critical Note: In ESI-MS (Electrospray Ionization), the observed ion is typically the protonated

species

.

Theoretical

:

Part 2: Isoelectric Point (pI) Determination
The pI is the pH at which the peptide carries a net zero charge.[2][3][4][5] For GVLC, this

calculation is complex due to the proximity of the C-terminal carboxyl group and the Cysteine

thiol side chain.

Ionizable Groups & Values
We utilize standard

values for small peptides. Note that the C-terminal Cysteine carboxyl group typically has a
lower

than a free amino acid due to the inductive effect of the peptide bond.
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Group Location Approximate
Charge (pH <

)

Charge (pH >

)

-Carboxyl C-terminus (Cys) 1.96 0 (COOH)
-1 (

)

Thiol (-SH) Side Chain (Cys) 8.18 0 (SH)
-1 (

)

-Amino N-terminus (Gly) 9.60
+1 (

)

0 (

)

Theoretical pI Calculation
The isoelectric point is found by identifying the zwitterionic (neutral) species.

pH < 1.96:

N-term (+), Side Chain (0), C-term (0)

Net Charge +1

pH 1.96 – 8.18:

N-term (+), Side Chain (0), C-term (-)

Net Charge 0 (Zwitterion)

pH 8.18 – 9.60:

N-term (+), Side Chain (-), C-term (-)

Net Charge -1

pH > 9.60:

N-term (0), Side Chain (-), C-term (-)
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Net Charge -2

Calculation: Since the neutral species exists between the deprotonation of the C-terminus (

) and the side chain (

):

Result: The theoretical pI of GVLC is 5.07. At pH 7.4 (physiological), the peptide carries a net

negative charge (~ -0.1 to -0.2), aiding solubility but making it susceptible to oxidative

aggregation.[1]

Part 3: Visualization of Ionization & Workflow
Ionization Pathway (Graphviz)

Cationic Form (+1)
(pH < 1.96)

NH3+ ... SH ... COOH

Zwitterion (0)
(pH 1.96 - 8.18)

NH3+ ... SH ... COO-

pKa1 (COOH) ~1.96
Anionic Form (-1)
(pH 8.18 - 9.60)

NH3+ ... S- ... COO-

pKa2 (SH) ~8.18
(Isoelectric Zone)

Dianionic Form (-2)
(pH > 9.60)

NH2 ... S- ... COO-

pKa3 (NH3+) ~9.60

Click to download full resolution via product page

Caption: Step-wise ionization of GVLC peptide across the pH scale. The pI (5.07) lies within the

green Zwitterion zone.

Part 4: Experimental Methodologies
Theoretical values must be validated, especially given the propensity of Cysteine to oxidize,

which alters both MW and pI.

Protocol: Mass Spectrometry (LC-MS) Validation
Objective: Confirm molecular weight and assess purity (presence of disulfide dimers).[1]
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Sample Preparation:

Dissolve 0.1 mg GVLC in 1 mL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Note: Avoid high pH buffers to prevent rapid oxidation.

LC Conditions:

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Gradient: 5% to 95% B (Acetonitrile) over 5 minutes.

MS Settings (ESI+):

Scan Range: 100–1000 m/z.

Look for 391.2 m/z (

).

Quality Check: A peak at 779.4 m/z indicates a disulfide dimer (

).[1]

Protocol: Isoelectric Focusing (IEF)
Objective: Empirically determine pI.

Gel Preparation: Use an IPG (Immobilized pH Gradient) strip with a range of pH 3–10.

Rehydration: Load 10 µg of peptide into the rehydration buffer (8M Urea, 2% CHAPS).

Critical: Add 20 mM DTT (Dithiothreitol) to keep Cysteine reduced. Without DTT,

dimerization will shift the pI significantly.

Focusing: Run at 20°C, increasing voltage to 8000V until 15,000 V-hr is reached.

Staining: Use Silver Stain or Coomassie Blue for visualization. Compare migration against

standard pI markers.
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Part 5: Stability & Reactivity (The Cysteine Factor)
The C-terminal Cysteine is the defining feature of GVLC's stability profile.

Disulfide Dimerization:

[1]

Impact: MW doubles (~778 Da). The pI shifts because the ionizable thiol protons are lost.

The dimer has two N-termini and two C-termini, altering the charge curve.[1]

Storage Recommendations:

Lyophilized: Store at -20°C under Argon/Nitrogen.

Solution: Use acidic buffers (pH < 4) and include reducing agents (TCEP or DTT) if the

monomeric form is required.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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